(4-(2-Hydroxyphenyl)piperazin-1-yl)(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)methanone
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Description
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups including a piperazine ring, a thiazole ring, and an amino group. The exact structure can be determined using techniques such as X-ray crystallography, NMR spectroscopy, or computational methods .Physical and Chemical Properties Analysis
The compound has a density of 1.220±0.06 g/cm3 (20 ºC 760 Torr) .Scientific Research Applications
Synthesis and Antimicrobial Activity
- Antimicrobial Applications : A study highlighted the synthesis and in vitro antimicrobial activity of new pyridine derivatives, including compounds related to the query chemical structure. These compounds showed variable and modest activity against investigated strains of bacteria and fungi, indicating their potential as antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Antitumor Activity
- Antitumor Properties : Research has been conducted on the synthesis of novel compounds with structures similar to the queried chemical, demonstrating inhibitory effects on the growth of a wide range of cancer cell lines, especially leukemia, non-small lung cancer, and renal cancer. This suggests the potential use of such compounds in cancer treatment (Bhole & Bhusari, 2011).
Synthesis Techniques and Characterization
- Synthesis and Characterization : Another study described the synthesis, spectral characterization, and docking studies of compounds similar to the queried chemical. The work involved density functional theory calculations for structural optimization and interpretation of vibrational spectra, aiding in the understanding of the antibacterial activity of these compounds (Shahana & Yardily, 2020).
Analgesic and Anti-inflammatory Activities
- Pain Management : A novel series of derivatives identified as selective transient receptor potential vanilloid 4 (TRPV4) channel antagonists demonstrated an analgesic effect in models of mechanical hyperalgesia, indicating their potential for treating pain (Tsuno et al., 2017).
Drug Discovery and Development
- Drug Development Potential : The research on benzo[d]thiazol-2-yl(piperazin-1-yl)methanones as new anti-mycobacterial chemotypes highlighted the discovery of new chemotypes with potential anti-tubercular activity, showing promise for the development of new treatments against tuberculosis (Pancholia et al., 2016).
Properties
IUPAC Name |
[4-(2-hydroxyphenyl)piperazin-1-yl]-[2-[(6-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2S/c1-14-5-4-8-18(21-14)23-20-22-15(13-28-20)19(27)25-11-9-24(10-12-25)16-6-2-3-7-17(16)26/h2-8,13,26H,9-12H2,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQUMPFZVDNABQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC2=NC(=CS2)C(=O)N3CCN(CC3)C4=CC=CC=C4O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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